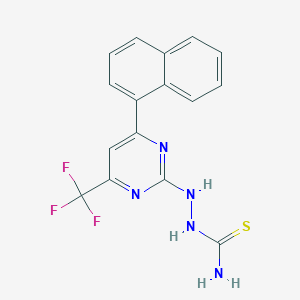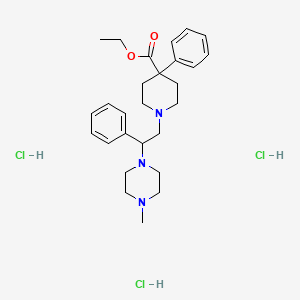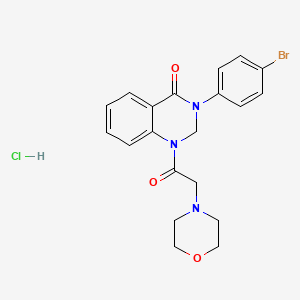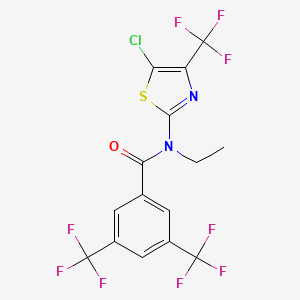
N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-ethyl-3,5-bis(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-ethyl-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and multiple trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-ethyl-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of trifluoromethyl groups. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step may involve coupling the thiazole derivative with a benzamide precursor under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-ethyl-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-ethyl-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism by which N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-ethyl-3,5-bis(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridines: These compounds also contain trifluoromethyl groups and are used in similar applications.
Fluorinated Benzamides: These compounds share the benzamide core structure and may have similar chemical properties.
Uniqueness
N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-ethyl-3,5-bis(trifluoromethyl)benzamide is unique due to the combination of its thiazole ring and multiple trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
134880-76-5 |
|---|---|
Formule moléculaire |
C15H8ClF9N2OS |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
N-[5-chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-ethyl-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H8ClF9N2OS/c1-2-27(12-26-9(10(16)29-12)15(23,24)25)11(28)6-3-7(13(17,18)19)5-8(4-6)14(20,21)22/h3-5H,2H2,1H3 |
Clé InChI |
LSALVOIOLHETBZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=NC(=C(S1)Cl)C(F)(F)F)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


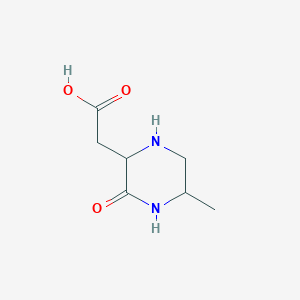
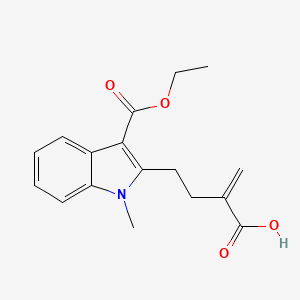
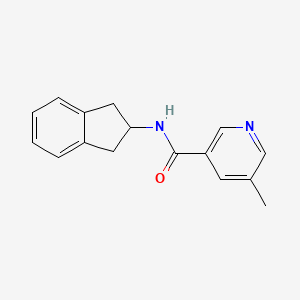
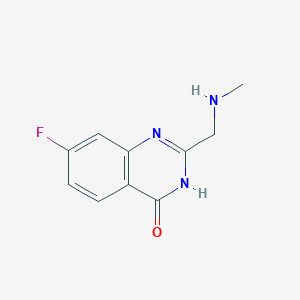
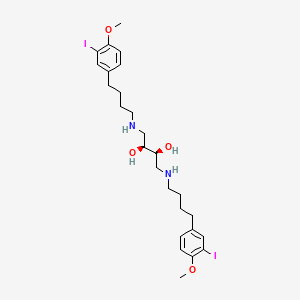
![2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13732761.png)

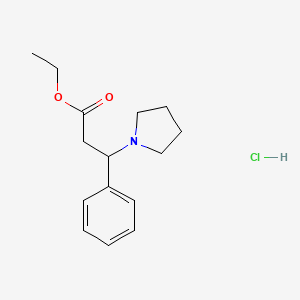
![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)
